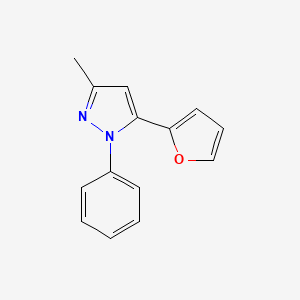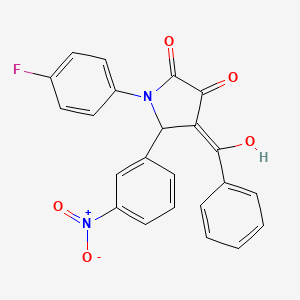![molecular formula C27H29N2PSSe B11095768 (Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide](/img/structure/B11095768.png)
(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide: , often referred to as compound Z , is a complex organic molecule with a distinctive structure. Let’s break down its components:
-
(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl): : This part of the compound contains a benzimidazole ring with a sulfur atom attached. Benzimidazoles are heterocyclic compounds commonly found in pharmaceuticals and agrochemicals.
-
1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide: : Here, we have a phosphine-selenium moiety with tert-butyl and bis(4-methylphenyl) substituents. Phosphine-selenium compounds exhibit interesting properties due to the interplay between phosphorus and selenium atoms.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for compound Z, but one common approach involves the condensation of a benzimidazole thiol with a phosphine selenide precursor. The reaction proceeds under mild conditions and yields the desired compound.
Industrial Production: While not widely produced industrially, compound Z can be synthesized on a laboratory scale. Researchers often optimize the reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Compound Z undergoes various chemical reactions:
-
Oxidation: : The selenium atom can be oxidized to form a selenoxide or selenone. Common oxidants include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction of the selenium atom can yield a selenide or selenol. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
-
Substitution: : The tert-butyl group can be substituted with other functional groups. For instance, nucleophilic substitution with alkyl halides or amines can modify the tert-butyl position.
Major products from these reactions include selenides, selenoxides, and selenones.
Scientific Research Applications
Compound Z finds applications in various fields:
-
Chemistry: : As a versatile building block, it participates in the synthesis of more complex molecules.
-
Biology: : Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, and cellular pathways.
-
Medicine: : Investigations focus on its pharmacological properties, including potential anticancer, antimicrobial, or anti-inflammatory effects.
-
Industry: : While not yet widely used, compound Z’s unique structure may inspire novel materials or catalysts.
Mechanism of Action
The exact mechanism by which compound Z exerts its effects remains an active area of research. It likely involves interactions with specific protein targets or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Compound Z stands out due to its combination of benzimidazole, phosphine, and selenium elements. Similar compounds include other phosphine-selenium derivatives, but none precisely match its structure.
Properties
Molecular Formula |
C27H29N2PSSe |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
[(Z)-1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbut-1-en-2-yl]-bis(4-methylphenyl)-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C27H29N2PSSe/c1-19-10-14-21(15-11-19)30(32,22-16-12-20(2)13-17-22)25(27(3,4)5)18-31-26-28-23-8-6-7-9-24(23)29-26/h6-18H,1-5H3,(H,28,29)/b25-18- |
InChI Key |
ZZPWNTKZGKUBHQ-BWAHOGKJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)P(=[Se])(C2=CC=C(C=C2)C)/C(=C\SC3=NC4=CC=CC=C4N3)/C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)P(=[Se])(C2=CC=C(C=C2)C)C(=CSC3=NC4=CC=CC=C4N3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11095685.png)

![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methoxybenzoate](/img/structure/B11095701.png)
![2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B11095710.png)
![4-(decyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11095712.png)

![N-[(2Z)-3,4-bis(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11095718.png)
![Ethyl 1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B11095721.png)
![N-{3-Benzyl-5-[(2,4-dimethyl-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-3-fluoro-benzamide](/img/structure/B11095722.png)

![Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate](/img/structure/B11095736.png)
![Tetramethyl 7'-ethoxy-6'-[(4-fluorophenyl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11095745.png)
![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2,4-dichlorophenyl)-2-iminoimidazolidin-4-one](/img/structure/B11095746.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 4-bromobenzoate](/img/structure/B11095756.png)
